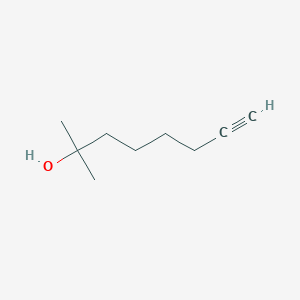
7-Octyn-2-ol, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Octyn-2-ol, 2-methyl- is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a fresh, floral, slightly lime-like odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Octyn-2-ol, 2-methyl- can be synthesized by treating myrcene with diethylamine to give a mixture of geranyl- and neryldiethylamine. These compounds are then hydrated with a dilute acid to form the corresponding hydroxydiethylamines. Deamination to myrcenol is effected by using a palladium–phosphine–cation complex as a catalyst .
Industrial Production Methods
In industrial settings, 7-Octyn-2-ol, 2-methyl- is typically produced by the chlorination of myrcene, followed by hydrolysis . This method is efficient and yields a high purity product suitable for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Octyn-2-ol, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 7-Octyn-2-ol, 2-methyl- into different alcohols or hydrocarbons.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
7-Octyn-2-ol, 2-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 7-Octyn-2-ol, 2-methyl- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Octen-2-ol, 2-methyl-6-methylene-: This compound has a similar structure but differs in the position of the double bond and the presence of a methylene group.
Myrcene: A precursor to 7-Octyn-2-ol, 2-methyl-, myrcene is a monoterpene with a similar molecular formula but different functional groups.
Uniqueness
7-Octyn-2-ol, 2-methyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant floral scent makes it particularly valuable in the fragrance industry, and its reactivity allows for various chemical transformations .
Eigenschaften
CAS-Nummer |
62873-32-9 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-methyloct-7-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h1,10H,5-8H2,2-3H3 |
InChI-Schlüssel |
KAFGPFJIXYZFNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


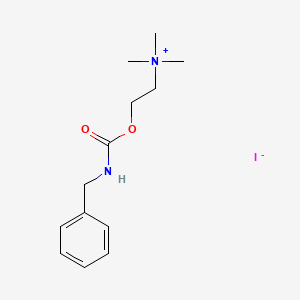


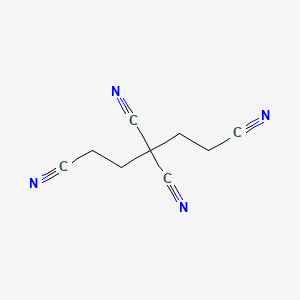
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
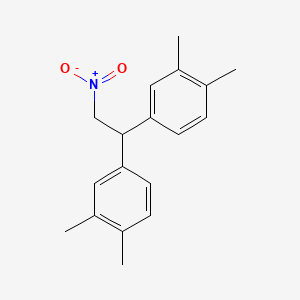
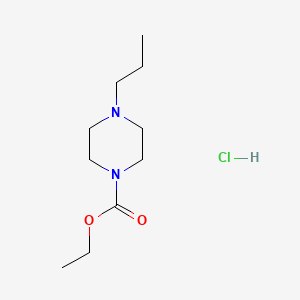

silane](/img/structure/B14506638.png)
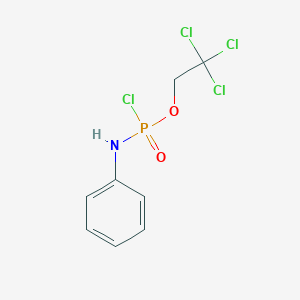

![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
